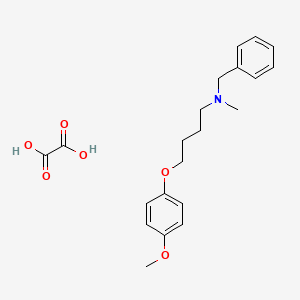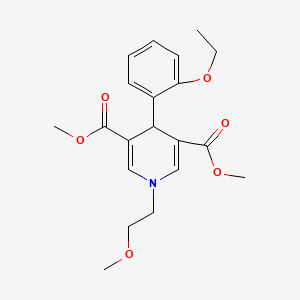![molecular formula C16H24ClNO2 B4042683 4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4042683.png)
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine is an organic compound with the molecular formula C18H28ClNO3. It is a morpholine derivative that features a chloroethylphenoxy group, making it a compound of interest in various chemical and pharmaceutical research fields.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves the reaction of 4-chloro-3-ethylphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted morpholine derivatives.
Wirkmechanismus
The mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The chloroethylphenoxy group can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine
- 4-[2-(4-chloro-3-propylphenoxy)ethyl]-2,6-dimethylmorpholine
Uniqueness
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific chloroethylphenoxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-4-14-9-15(5-6-16(14)17)19-8-7-18-10-12(2)20-13(3)11-18/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGBPKOWJJYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN2CC(OC(C2)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4042609.png)
![(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4042626.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate](/img/structure/B4042636.png)
![[2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate](/img/structure/B4042644.png)
![2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042646.png)

![(5Z)-5-[[3-chloro-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4042657.png)
![methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate](/img/structure/B4042659.png)

![10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4042671.png)



